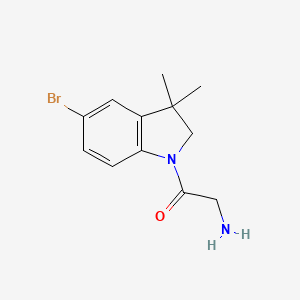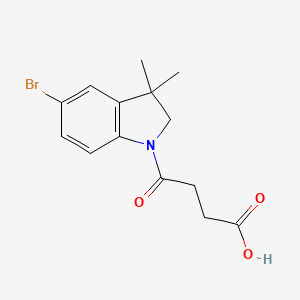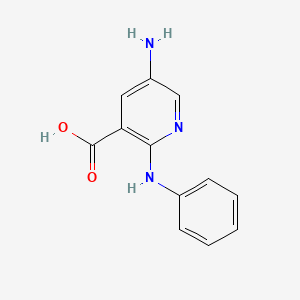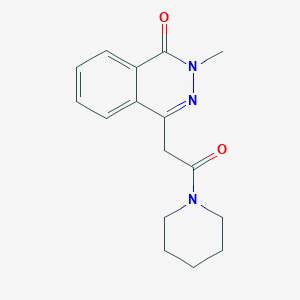
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone, also known as EOPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to act as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell growth and proliferation. (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has also been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response. Additionally, (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and receptors, making it a valuable tool for studying their function. However, one limitation of using (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its potential toxicity. Careful dose optimization and safety precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for research on (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration method for (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone involves the reaction of 5-ethyl-4-formyl-2-oxazoline with piperazine in the presence of a reducing agent. This method has been optimized to produce high yields of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone with high purity.
Applications De Recherche Scientifique
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been studied for its potential applications in the field of pharmaceuticals. Its unique chemical structure has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propriétés
IUPAC Name |
(5-ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-9(12-7-15-8)10(14)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOIRAFXHTXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)



![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)